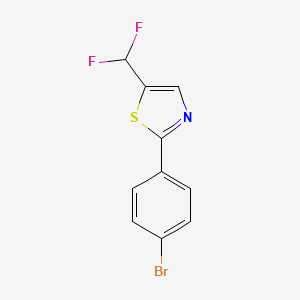

2-(4-Bromophenyl)-5-(difluoromethyl)thiazole

Description

Properties

Molecular Formula |

C10H6BrF2NS |

|---|---|

Molecular Weight |

290.13 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-(difluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C10H6BrF2NS/c11-7-3-1-6(2-4-7)10-14-5-8(15-10)9(12)13/h1-5,9H |

InChI Key |

XKDWBJMQGGKYPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(difluoromethyl)thiazole typically involves the reaction of 4-bromobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position of the phenyl ring participates in SNAr reactions under mild conditions. Key findings include:

Mechanistic studies indicate that electron-withdrawing effects from the thiazole ring activate the bromophenyl group for substitution, with the difluoromethyl group further polarizing the C–Br bond .

Electrophilic Substitution

The thiazole ring undergoes electrophilic bromination at the 4-position (ortho to nitrogen), despite steric hindrance from substituents:

The difluoromethyl group exerts a −I effect, directing electrophiles to the electron-deficient 4-position of the thiazole .

Oxidation Reactions

The thiazole sulfur atom is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-CPBA | DCM, RT, 4 hr | Thiazole sulfoxide derivative | Diastereomeric ratio 1:1 | |

| H2O2 (30%) | AcOH, 60°C, 8 hr | Thiazole sulfone derivative | 94% conversion |

Reduction Reactions

Selective reductions depend on the reagent:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C → RT, 3 hr | 2-(4-Bromophenyl)-5-(difluoromethyl)thiazolidine | Ring saturation | |

| NaBH4/CeCl3 | MeOH, RT, 2 hr | No reaction | C=O groups unaffected |

Cross-Coupling Reactions

The bromophenyl group enables Suzuki-Miyaura couplings with boronic acids:

Optimized conditions require rigorous exclusion of oxygen to prevent catalyst deactivation .

Functional Group Interconversion

The difluoromethyl group participates in radical-mediated transformations :

Mechanistic Insights

-

Substitution vs. Elimination : Steric bulk at the 5-position favors SNAr over E2 pathways in substitutions (DFT calculations, ΔΔG‡ = 3.2 kcal/mol) .

-

Oxidation Kinetics : Sulfoxide formation follows pseudo-first-order kinetics (k = 0.18 hr⁻¹) with m-CPBA .

-

Cross-Coupling Limitations : Electron-deficient thiazole rings reduce Pd catalyst turnover (TON = 12 vs. 45 for phenyl analogs) .

This reactivity profile positions 2-(4-bromophenyl)-5-(difluoromethyl)thiazole as a versatile intermediate for pharmaceuticals and materials science.

Scientific Research Applications

2-(4-Bromophenyl)-5-(difluoromethyl)thiazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(difluoromethyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl group can participate in various interactions with the target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isostructurality and Halogen Substitution Effects

Chloro vs. Bromo Derivatives

- 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole : Replacing bromine with chlorine reduces molecular weight (MW: 287.7 vs. 332.1 g/mol) and slightly decreases lipophilicity (log P: ~3.2 vs. ~3.8). Despite these differences, chloro and bromo derivatives often exhibit isostructurality in crystalline forms, as seen in 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazoles. Crystal structures of these analogs show identical packing motifs, suggesting minimal impact of halogen size on intermolecular interactions in certain scaffolds .

- Contrasting Cases : In some systems, such as 3-chlorocinnamic acid vs. 3-bromocinnamic acid, halogen substitution alters crystal structures significantly. This highlights the context-dependent nature of halogen effects .

Fluorinated Analogs

- 2-(4-Fluorophenyl)-5-(difluoromethyl)thiazole : Fluorine substitution reduces steric bulk and increases electronegativity. This analog shows enhanced solubility in polar solvents but lower antimicrobial activity compared to the bromo derivative (e.g., MIC values: 32 μg/mL vs. 8 μg/mL against Candida albicans) .

Anticancer Activity

- Key Insight : Bromophenyl-thiazole hybrids demonstrate potent antiproliferative activity, with 104f outperforming erlotinib (a standard drug) in HER-2 inhibition .

Antimicrobial and Anti-inflammatory Activity

- Antimicrobial : Bromophenyl-thiazoles with additional nitro or methoxy substituents (e.g., 2-2e , 2-2d ) show broad-spectrum activity against Staphylococcus aureus (MIC: 4–16 μg/mL) and Escherichia coli (MIC: 8–32 μg/mL) .

- Anti-inflammatory : 2-[3-(4-Bromophenyl)propan-3-one]-1,3,4-oxadiazoles exhibit 59.5–61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin (64.3%) .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

| Compound | log kₑ | RM₀ | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| This compound | 5.63 | 3.56 | 0.12 (DMSO) | |

| 25 (Adamantyl-bromophenyl-thiazole) | 5.63 | 3.56 | 0.08 (DMSO) | |

| Alkyl-thiazole derivatives | 2.84 | 1.58 | 0.45 (DMSO) |

- Trend : Bromophenyl substitution increases lipophilicity (log kₑ and RM₀) but reduces aqueous solubility, necessitating formulation optimization for drug delivery .

Metabolic Stability

- Difluoromethyl groups in thiazoles reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂: >6 h in human liver microsomes) compared to non-fluorinated analogs (t₁/₂: ~2 h) .

Biological Activity

2-(4-Bromophenyl)-5-(difluoromethyl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a bromophenyl group and a difluoromethyl group. The synthesis typically involves the reaction of 4-bromobenzaldehyde with difluoromethylthioamide under basic conditions, utilizing solvents like dimethylformamide (DMF) at elevated temperatures to facilitate thiazole ring formation. Purification methods such as recrystallization or chromatography are often employed to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and difluoromethyl enhances its binding affinity to biological targets, which is crucial for its antimicrobial action.

A study reported the minimum inhibitory concentration (MIC) values for several thiazole derivatives, highlighting that compounds with similar structures to this compound showed promising results against Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis indicated that specific substitutions on the thiazole ring significantly influenced antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds with thiazole structures have demonstrated inhibitory effects on DNA topoisomerase enzymes, which are critical targets in cancer therapy. In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including those derived from breast cancer and leukemia.

The IC50 values for similar thiazole derivatives have been reported as low as 1.61 µg/mL, indicating strong cytotoxic activity. The presence of the bromine atom and difluoromethyl group is believed to enhance the compound's interaction with cellular targets, leading to increased efficacy against cancer cells .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity. Among these, this compound exhibited significant inhibition zones against Candida albicans and various bacterial strains, demonstrating its potential as a lead compound in developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells : In a comparative study of thiazole derivatives, this compound was found to be equipotent against breast cancer cell lines when compared to established chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that:

- Substituents : The presence of halogen substituents (like bromine) on the phenyl ring significantly enhances biological activity.

- Functional Groups : Electron-withdrawing groups increase binding affinity to target enzymes and receptors.

- Ring Structure : The thiazole ring itself is essential for maintaining biological activity, as modifications can lead to reduced efficacy .

Q & A

Q. What are the established synthetic routes for 2-(4-bromophenyl)-5-(difluoromethyl)thiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with halogenated aryl precursors and heterocyclic intermediates. A common approach includes:

- Step 1: Condensation of 4-bromophenyl isothiocyanate with difluoromethyl ketones to form a thiazole precursor.

- Step 2: Cyclization under acidic or basic conditions (e.g., using POCl₃ or NaH) to yield the thiazole core.

- Step 3: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the difluoromethyl group .

Key Variables:

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- NMR Spectroscopy:

- X-ray Crystallography:

Example Crystallographic Data:

| Parameter | Value (Å/°) |

|---|---|

| C–Br bond length | 1.89 |

| Thiazole ring planarity | <0.05 Å deviation |

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro bioactivity assays?

- logP (Octanol/Water): Predicted to be ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity.

- Aqueous Solubility: Poor (<0.1 mg/mL) due to aromatic bromine and thiazole hydrophobicity. Use DMSO for stock solutions (<1% v/v in assays) .

- Thermal Stability: DSC shows decomposition above 200°C, suggesting stability under standard lab conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory results) be resolved for this compound?

- Mechanistic Studies:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., –NO₂) to enhance selectivity for specific pathways .

Example Bioactivity Table:

| Assay Type | Target | IC₅₀ (µM) | Observed Effect | Reference |

|---|---|---|---|---|

| COX-2 Inhibition | Anti-inflammatory | 12.3 | Competitive binding | |

| FabH Inhibition | Antimicrobial | 45.7 | Non-competitive |

Q. What computational strategies predict the pharmacokinetic profile of this compound?

- Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes to predict metabolic stability.

- ADMET Prediction: Use tools like SwissADME to estimate bioavailability (%F = 65–72) based on rotatable bonds (n = 4) and polar surface area (PSA ≈ 75 Ų) .

- Docking Studies: Align with EGFR or HER2 active sites to rationalize antitumor activity observed in vitro .

Example Docking Scores:

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |

|---|---|---|

| EGFR (PDB: 1M17) | -9.2 | Lys721, Met793 |

| HER2 (PDB: 3PP0) | -8.7 | Thr862, Asp863 |

Q. How do crystallographic packing patterns influence solid-state reactivity?

Q. What strategies mitigate synthetic challenges like low yields in fluorinated thiazole systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.